6-amino-3-ethyl-1H-pyrimidine-2,4-dione
Description
6-Amino-3-ethyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a dione (2,4-dione) backbone with an amino group at position 6 and an ethyl substituent at position 2. The amino group at C6 enhances hydrogen-bonding capacity, while the ethyl group at C3 introduces steric effects that may modulate molecular interactions in supramolecular or biological contexts .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-amino-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2,7H2,1H3,(H,8,11) |
InChI Key |
XCDKMLYGJSCXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione typically involves the reaction of ethyl acetoacetate with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-ethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at position 6 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-amino-3-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-amino-3-ethyl-1H-pyrimidine-2,4-dione, highlighting substituent variations, synthesis routes, and physicochemical or biological properties:
Key Structural and Functional Comparisons :
Substituent Effects on Reactivity: N1 Substitution: Alkylation at N1 (e.g., benzyl in , ethyl in ) reduces hydrogen-bonding capacity, altering crystal packing and solubility. Unsubstituted N1 (as in the parent compound) allows for stronger intermolecular H-bonding .
Synthetic Routes: Alkylation of the pyrimidine core using halides (e.g., ethyl iodide) or amines (e.g., benzylamine) is common, with yields ranging from 42% (diethylation) to higher efficiencies for smaller substituents . Amino groups are typically introduced via nucleophilic substitution of chloro or hydroxyl precursors .
Physicochemical Properties: Dipole Moments: DFT studies on pyran-2,4-diones (structurally similar) indicate that polar substituents (e.g., amino) increase dipole moments, enhancing solubility in polar solvents . Crystal Packing: Hydrogen-bonding networks (e.g., N–H···O interactions) dominate in unsubstituted derivatives, while alkylated analogs rely on van der Waals forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
